脱氧苯甲酰肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Deoxybenzoin oxime, also known as DBO, is a synthetic organic compound that has been used in various laboratory experiments since the early 1970s. It is a white crystalline solid that is soluble in water, alcohol, and ether. DBO is a valuable reagent in organic chemistry due to its ability to form stable nitrones, which can be used in a variety of reactions. In addition, DBO has been studied for its potential applications in the fields of medicine and biochemistry.

科学研究应用

幽门螺杆菌脲酶抑制:衍生自脱氧苯甲酰的胺和肟对幽门螺杆菌脲酶表现出抑制活性,一些化合物表现出与已知抑制剂乙酰羟胺酸相当的功效。这表明这些化合物可能在治疗幽门螺杆菌感染中发挥作用 (Huan-qiu Li 等人,2009)。

免疫抑制剂:脱氧苯甲酰肟已被确认为有效的免疫抑制剂。某些化合物对淋巴结细胞表现出比其他化合物更低的毒性和更高的抑制活性,表明有潜力开发成新的免疫抑制药物 (Yin Luo 等人,2012); (Huan-qiu Li 等人,2010)。

抗氧化特性:肟已显示出清除活性物质的显着能力,表明具有抗氧化特性。这表明它们在对抗氧化应激相关疾病中具有潜在用途 (G. Puntel 等人,2009)。

心血管保护:多酚类脱氧苯甲酰,包括一些肟,对动脉收缩表现出显着的抑制作用,表明具有心血管保护的潜力 (Tzy-Ming Lu 等人,2010)。

痛风治疗:发现苯并恶唑脱氧苯甲酰肟衍生物可以抑制黄嘌呤氧化酶和免疫传感器,显示出作为痛风治疗的希望 (Jun Huang 等人,2018)。

细胞死亡激活:发现具有咪唑鎓和吡啶鎓核心的肟分别在细胞模型中诱导坏死和凋亡。这表明在研究不受调控的细胞死亡和开发新的化疗药物中具有潜在应用 (A. Zandona 等人,2021)。

植物雌激素:脱氧苯甲酰已被确认为一类新的植物雌激素,对雌激素受体具有显着的选择性。这表明在激素治疗和作为选择性雌激素受体调节剂中的潜在应用 (N. Fokialakis 等人,2004)。

安全和危害

While specific safety and hazard information for Deoxybenzoin oxime was not found in the search results, general safety measures for handling chemical substances apply. These include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

作用机制

Target of Action

Deoxybenzoin oxime primarily targets xanthine oxidase (XOD) and innate immune sensors . XOD is a rate-limiting enzyme involved in uric acid production . The innate immune sensors include the NOD-like receptor (NLRP3) inflammasome and Toll-like receptor 4 (TLR4) signaling pathway .

Mode of Action

Deoxybenzoin oxime interacts with its targets by suppressing XOD activity and blocking the activations of NLRP3 inflammasome and TLR4 signaling pathway . This dual action helps in managing conditions like gout by both inhibiting inflammatory flares and treating hyperuricemia .

Biochemical Pathways

The compound affects the biochemical pathway of uric acid production by inhibiting the activity of XOD . It also impacts the inflammatory response by blocking the activations of the NLRP3 inflammasome and TLR4 signaling pathway . These pathways play a crucial role in the innate immune response, and their inhibition helps in managing inflammatory conditions.

Result of Action

The result of Deoxybenzoin oxime’s action is the improvement of conditions like hyperuricemia and acute gouty arthritis . By regulating XOD, NLRP3, and TLR4, it exhibits anti-hyperuricemic and anti-acute gouty arthritis activities .

属性

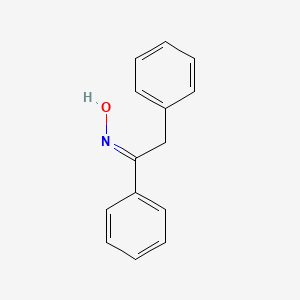

IUPAC Name |

(NE)-N-(1,2-diphenylethylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCUVRROUAKTLL-CCEZHUSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C/C(=N\O)/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952-06-7 |

Source

|

| Record name | 1,2-diphenylethanone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does deoxybenzoin oxime behave under high temperatures?

A1: [] When heated to high temperatures, deoxybenzoin oxime undergoes thermolysis, primarily breaking down at the N–O bond. This process generates free radicals that can participate in various reactions, leading to a diverse range of products. Some of the identified products include ammonia, toluene, benzonitrile, bibenzyl, benzil, benzyl alcohol, and 2-phenylindole. Interestingly, the specific products formed can vary depending on the presence of other chemical groups attached to the oxime. For example, if the oxime is in the form of an O-benzoyl ether, additional products like benzoic acid and benzyl benzoate are also observed. These findings highlight the interesting reactivity of deoxybenzoin oxime under thermal stress and provide insights into potential synthetic applications. You can find more details about this study here: .

Q2: Can deoxybenzoin oxime be used to synthesize other compounds?

A2: [] Yes, deoxybenzoin oxime can be utilized as a starting material in organic synthesis. When reacted with carbon monoxide and hydrogen at elevated temperatures and pressures in the presence of a dicobalt octacarbonyl catalyst, it yields 5-benzylphthalimidine and 3-phenyl-3,4-dihydroisocarbostyryl. This reaction pathway demonstrates the potential of deoxybenzoin oxime to generate valuable heterocyclic compounds that are important building blocks in medicinal chemistry and materials science. For a deeper understanding of this research, please refer to: .

Q3: Has deoxybenzoin oxime shown any promising biological activities?

A3: [] Research has explored the potential of deoxybenzoin derivatives, particularly deoxybenzoin oximes, as immunosuppressive agents. Studies have shown that certain deoxybenzoin oxime derivatives exhibit promising inhibitory activity against T-cell proliferation, a key process in the immune response. Notably, some of these derivatives displayed lower cytotoxicity compared to cyclosporine A, a commonly used immunosuppressant known for its side effects. Further investigation revealed that these compounds might exert their immunosuppressive effects by inducing apoptosis in activated lymph node cells. While further research is necessary to fully understand their mechanism of action and potential therapeutic applications, these findings highlight deoxybenzoin oxime derivatives as potential leads for developing novel immunosuppressive therapies. Learn more about this research: .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140860.png)